N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound characterized by the presence of a benzofuran sulfonamide moiety linked to a pyrazole ring with a thiophene substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps, each requiring precise reaction conditions:
Formation of the Pyrazole Ring: : This initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated ketone, forming the pyrazole core.
Thiophene Introduction: : The thiophene ring can be introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.
Sulfonamide Synthesis: : The final sulfonamide bond is created via a condensation reaction between an amine precursor and a sulfonyl chloride derivative.
Industrial Production Methods
Scaling up the synthesis of this compound for industrial production involves optimizing each reaction step for efficiency and yield. This might include the use of continuous flow reactors for improved control over reaction parameters and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : The sulfonamide group can undergo oxidation reactions under the influence of strong oxidizing agents.
Reduction: : The pyrazole ring may undergo reduction reactions to form dihydropyrazole derivatives.
Substitution: : The thiophene and benzofuran rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) in methanol.
Substitution: : Halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the parent compound, potentially enhancing its biological activity.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has been explored in several scientific research domains:
Chemistry: : As a building block for more complex molecules with diverse functionalities.
Biology: : Studied for its potential as a modulator of enzyme activity and cellular pathways.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:
Inhibition of Enzymatic Activity: : Binding to the active site of an enzyme, thereby preventing substrate access and reducing enzymatic function.
Modulation of Receptor Signaling: : Interacting with cellular receptors to alter signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-(2,4-dichlorophenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-(3-thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-benzofuran-5-sulfonamide
These compounds share structural motifs but differ in their substituents, which can significantly affect their biological activity and applications.
For more detailed references and deeper insights, diving into academic journals and specialized chemical databases would be essential. Let’s not keep our curiosity capped here—what else would you like to explore?
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,14-3-4-16-13(12-14)6-10-23-16)18-7-9-20-8-5-15(19-20)17-2-1-11-24-17/h1-5,8,11-12,18H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLCHJYOPQSRMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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